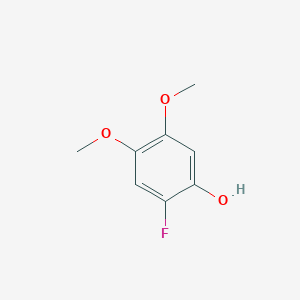

2-Fluoro-4,5-dimethoxyphenol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUSBXZLEPFCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Fluoro-4,5-dimethoxyphenol is a substituted phenolic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11F O3

- Molecular Weight : 188.18 g/mol

The presence of the fluorine atom and methoxy groups significantly influences its chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A comparative study demonstrated that certain phenolic derivatives showed higher antioxidant activity than standard antioxidants such as ascorbic acid .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated potent growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a potential mechanism involving apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties may be attributed to its ability to modulate ROS levels within cells, thereby protecting against oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation pathways, contributing to its cytotoxic effects on cancer cells.

- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially disrupting cellular integrity in microbial cells .

Toxicity Profile

The toxicity of this compound has been assessed using various models. A study on Rana japonica tadpoles indicated acute toxicity correlated with concentration, suggesting that the compound's effects are dose-dependent. The established QSAR (Quantitative Structure–Activity Relationship) models provide insights into predicting its toxicological profile based on structural features .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of several substituted phenols, including this compound. Results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to controls.

Case Study 2: Antimicrobial Activity

In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a promising reduction in bacterial load, suggesting its potential use as an alternative antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Development of PET Tracers

One of the significant applications of 2-fluoro-4,5-dimethoxyphenol is in the development of positron emission tomography (PET) tracers. A notable study synthesized a radioligand, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13), which serves as a negative allosteric modulator for metabotropic glutamate receptor 2 (mGluR2). This compound demonstrated high brain heterogeneity and potential for imaging neuropsychiatric disorders .

1.2. Neuropsychiatric Disorder Research

The aforementioned PET tracer allows researchers to visualize and quantify mGluR2 under both normal and pathological conditions. This capability is crucial for evaluating drug candidates targeting glutamatergic signaling pathways implicated in disorders such as schizophrenia .

Synthetic Applications

2.1. Fluorination Reactions

This compound is utilized in selective fluorination reactions that are critical for synthesizing monofluorinated compounds. Its application in the Yamaguchi esterification process has been reported to yield various derivatives that are important in pharmaceutical chemistry .

Material Science

3.1. Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing functionalized polymers. These polymers can have applications in coatings and adhesives due to their enhanced chemical resistance and stability .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Fluoro-4,5-dimethoxyphenol, and how can purification be optimized?

- Methodology : A common approach involves the Claisen rearrangement of allyl ether precursors. For example, 2-allyl-4,5-dimethoxyphenol undergoes thermal rearrangement at 240–290°C, with GC analysis confirming isomer formation (major 1,2,4,5-isomer). Purification is achieved via recrystallization using hexane, improving the melting point from 39.5–40.5°C to 41.5–42°C .

- Key Considerations : Monitor reaction temperatures closely to avoid side reactions. Prep-GC can isolate pure isomers for seeding crude products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- GC/MS : Identifies isomers and monitors reaction progress (e.g., differentiating between rearrangement products) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., fluorine and methoxy group positions) .

- Melting Point Analysis : Validates purity post-recrystallization .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid proximity to foodstuffs, beverages, or reactive solvents, as advised in safety protocols for structurally similar phenolic compounds .

Advanced Research Questions

Q. How can isomer formation during synthesis of this compound derivatives be controlled?

- Methodology : Isomer distribution (e.g., 1,2,4,5- vs. other isomers) is influenced by reaction kinetics. Seeding the crude product with prep-GC-isolated pure isomers ensures selective crystallization. Temperature gradients during rearrangement (e.g., gradual cooling from 290°C to room temperature) further suppress undesired isomers .

Q. What role does this compound play as a precursor in radiopharmaceutical synthesis?

- Methodology : The compound’s derivatives, such as 2-fluoro-4,5-dimethoxybenzyl bromide, serve as labeling precursors for positron emission tomography (PET) tracers. For example, fluorinated amino acids like FMEDOPA are synthesized via nucleophilic substitution, leveraging the electron-withdrawing fluoro group to enhance reactivity .

Q. How does fluorine substitution influence the electronic properties of this compound in electrophilic reactions?

- Methodology : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to specific positions. Computational studies (e.g., DFT) predict preferential substitution at the para position relative to methoxy groups. Experimental validation via X-ray crystallography (as seen in related fluorinated pyrrolopyrimidines) confirms regioselectivity .

Q. What strategies are effective for synthesizing fluorinated tyrosine analogs from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.